molecular formula C36H39FN2O6 B12106255 AtorvastatinLactamAllylEster

AtorvastatinLactamAllylEster

Cat. No.: B12106255
M. Wt: 614.7 g/mol
InChI Key: ZCVWJLGMYPURHV-UHFFFAOYSA-N
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Description

AtorvastatinLactamAllylEster is a derivative of atorvastatin, a well-known statin medication used to lower lipid levels and reduce the risk of cardiovascular diseases. This compound is a modified form of atorvastatin, designed to enhance its pharmacological properties and potentially offer new therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AtorvastatinLactamAllylEster involves multiple steps, starting from the basic structure of atorvastatinHigh-speed vibration milling conditions have been employed to achieve efficient synthesis . The reaction conditions often involve the use of catalysts such as ytterbium triflate and silver nitrate, followed by hydrolytic deprotection and lactonization.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

AtorvastatinLactamAllylEster can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.

Scientific Research Applications

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its enhanced lipid-lowering properties and potential use in treating cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

AtorvastatinLactamAllylEster exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, similar to atorvastatin . This inhibition reduces the production of mevalonic acid, a precursor in cholesterol synthesis, leading to lower cholesterol levels. The molecular targets include LDL receptors on hepatocyte membranes, which are upregulated to increase LDL catabolism.

Properties

Molecular Formula

C36H39FN2O6

Molecular Weight

614.7 g/mol

IUPAC Name

prop-2-enyl 7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C36H39FN2O6/c1-4-21-45-31(42)23-30(41)22-29(40)19-20-39-33(26-15-17-27(37)18-16-26)32(25-11-7-5-8-12-25)36(24(2)3,35(39)44)34(43)38-28-13-9-6-10-14-28/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)

InChI Key

ZCVWJLGMYPURHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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